molecular formula C2Br2F2O B158852 Bromodifluoroacetyl bromide CAS No. 1796-12-9

Bromodifluoroacetyl bromide

Cat. No. B158852
CAS RN: 1796-12-9
M. Wt: 237.83 g/mol
InChI Key: FRTUTWXODRBCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromodifluoroacetyl bromide is a chemical compound with the CAS Number: 1796-12-9. It has a molecular weight of 237.83 . The IUPAC name for this compound is bromo (difluoro)acetyl bromide .


Synthesis Analysis

The synthesis of Bromodifluoroacetyl bromide involves converting a 1,1-difluoro-1,2-dibromodihaloethane with oleum having 50-70% SO3 .


Molecular Structure Analysis

Bromodifluoroacetyl bromide contains a total of 7 atoms; 2 Carbon atoms, 1 Oxygen atom, 2 Fluorine atoms, and 2 Bromine atoms . It contains a total of 6 bonds; 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 acyl halogenide (aliphatic) .


Physical And Chemical Properties Analysis

Bromodifluoroacetyl bromide has a molecular weight of 237.83 .

Scientific Research Applications

Bromodifluoroacetyl Fluoride in Spectroscopy and Low-Temperature Matrix Studies

Bromodifluoroacetyl fluoride, closely related to bromodifluoroacetyl bromide, has been the subject of experimental and theoretical studies. It was prepared through a gas-phase reaction and studied using FTIR spectroscopy in the gas phase and isolated in argon and nitrogen matrices at low temperatures. These studies aid in understanding the conformers and vibrational spectra of such compounds (Arce, Czarnowski, & Romano, 2006).

Use in Photoredox-Catalyzed Reactions

Bromodifluoromethylphosphonium bromide, which can be derived from bromodifluoroacetyl bromide, was used in visible-light-induced hydrodifluoromethylation of alkenes. This process, characterized by mild reaction conditions and excellent functional-group tolerance, is significant in the synthesis of difluoromethylated alkanes (Lin, Xu, Zhang, & Qing, 2016).

Copper-Catalyzed Bromodifluoroacetylative Cyclization

Copper-catalyzed bromodifluoroacetylative cyclization of enynes was demonstrated using bromodifluoroacete derivatives. This process involves difluoroalkyl radical generation and triggers radical addition/cyclization/bromination sequences, leading to functionalized heterocycles. This research highlights the compound's role in facilitating new chemical synthesis techniques (Zhu, Yang, Jiang, Zhou, Han, Yan, Shi, & Hou, 2020).

Applications in Analytical Chemistry

Bromoacetyl bromide, a compound related to bromodifluoroacetyl bromide, has been used as a versatile and selective cleaving agent for ethers and acetals. This highlights its utility in organic synthesis, especially in cases where selective cleavage and subsequent modifications are required (Schneider & Viljoen, 2002).

Safety And Hazards

Bromodifluoroacetyl bromide is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-bromo-2,2-difluoroacetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F2O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTUTWXODRBCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371235
Record name 2-bromo-2,2-difluoroacetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoroacetyl bromide

CAS RN

1796-12-9
Record name 2-bromo-2,2-difluoroacetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodifluoroacetyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodifluoroacetyl bromide
Reactant of Route 2
Bromodifluoroacetyl bromide
Reactant of Route 3
Bromodifluoroacetyl bromide
Reactant of Route 4
Bromodifluoroacetyl bromide

Citations

For This Compound
5
Citations
DC England, CG Krespan - The Journal of Organic Chemistry, 1968 - ACS Publications
… Zinc Debromination of Bromodifluoroacetyl Bromide.—To a mixture of 12 g of amalgamated zinc in 100 ml of ether was added dropwise 24 g (0.1 mole) of bromodifluoroacetyl bromide. …
Number of citations: 56 pubs.acs.org
H Cohn, ED Bergmann - Israel Journal of Chemistry, 1964 - Wiley Online Library
… ,2-difluoroethylene with oxygen gave - contrary to the observation of Swarts [13a) who isolated only dibromofluoroacetyl fluoride - a mixture of the latter and bromodifluoroacetyl bromide…
Number of citations: 11 onlinelibrary.wiley.com
RW Campbell, O Vogl - Monatshefte für Chemie/Chemical Monthly, 1979 - Springer
… The first corresponded to the mixture of oxidation products dibromofluoroaeetyl fluoride and bromodifluoroacetyl bromide. The latter peak was the starting material. When no more olefin …
Number of citations: 8 link.springer.com
RW Campbell, O Vogl - Die Makromolekulare Chemie …, 1979 - Wiley Online Library
… (6H8)), 5 was also uhtained starting from 1,1-dibromo-2,2-difluoroethylene (6), which was oxidized at 0C to a mixture of bromodifluoroacetyl bromide (8) …
Number of citations: 9 onlinelibrary.wiley.com
RW Campbell - 1980 - search.proquest.com
… The first corresponded to the unresolved oxidation products, dibromofluoroacetyl fluoride and bromodifluoroacetyl bromide. The later peak was assigned to the olefin starting material. …
Number of citations: 6 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.